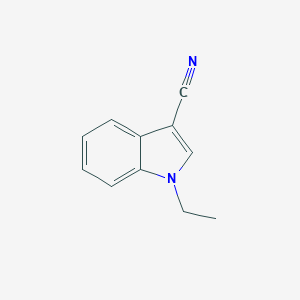

1-Ethyl-1H-indole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylindole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-13-8-9(7-12)10-5-3-4-6-11(10)13/h3-6,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYGELDKHGSKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351916 | |

| Record name | 1-ETHYL-1H-INDOLE-3-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128200-45-3 | |

| Record name | 1-ETHYL-1H-INDOLE-3-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Indole Derivatives in Scientific Research

Indole (B1671886), a bicyclic aromatic heterocycle, is a structural motif found in a wide array of natural products and synthetic molecules. nih.govresearchgate.net Its presence in the essential amino acid tryptophan underscores its fundamental role in biochemistry, serving as a precursor to vital neurotransmitters like serotonin (B10506) and melatonin. nih.govpcbiochemres.com The indole nucleus is also a key component of many alkaloids, pigments, and proteins. pcbiochemres.com

The versatility of the indole scaffold has made it a privileged structure in medicinal chemistry. nih.govmdpi.com Indole derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including anti-inflammatory agents like indomethacin, anticancer drugs such as vinca (B1221190) alkaloids, and antimigraine medications like sumatriptan. nih.govwikipedia.org The broad spectrum of biological activities exhibited by indole-containing compounds, including antimicrobial, antiviral, and antioxidant properties, continues to fuel extensive research into novel derivatives. openmedicinalchemistryjournal.comresearchgate.net

Importance of the Indole Carbonitrile Moiety in Chemical and Biological Contexts

The introduction of a carbonitrile (cyano) group at the 3-position of the indole (B1671886) ring, creating the indole-3-carbonitrile moiety, significantly influences the molecule's chemical reactivity and biological profile. The strong electron-withdrawing nature of the nitrile group can modulate the electron density of the indole ring system, impacting its interactions with biological targets. nih.gov

Indole-3-carbonitrile derivatives have been investigated for a range of pharmacological activities. For instance, they serve as key intermediates in the synthesis of various biologically active compounds and indole alkaloids. researchgate.net The carbonyl group of related compounds like 1H-indole-3-carboxaldehyde, a precursor, readily undergoes C-C and C-N coupling reactions, highlighting the synthetic utility of functional groups at this position. researchgate.net The versatility of the indole-3-carbonitrile moiety makes it a valuable building block in the design and synthesis of new therapeutic agents. researchgate.net

Scope and Research Focus on 1 Ethyl 1h Indole 3 Carbonitrile

Classical Indole Synthesis Routes and Their Adaptations

Classical methods for indole synthesis have been refined over more than a century and remain valuable tools for chemists. byjus.com These routes, often named after their discoverers, provide foundational strategies for constructing the indole core, which can be adapted for the synthesis of substituted derivatives like this compound.

Fischer Indole Synthesis in the Context of Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most widely used methods for preparing indoles. byjus.comwikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.com A variety of Brønsted and Lewis acids can be employed as catalysts. wikipedia.org

The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. byjus.comwikipedia.org Subsequent protonation and a wikipedia.orgwikipedia.org-sigmatropic rearrangement lead to a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole structure. wikipedia.org

A significant modern adaptation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org This expands the scope of the reaction by providing a new disconnection for accessing the starting materials. nih.gov The Fischer indole synthesis can be performed as a one-pot reaction, and the use of unsymmetrical ketones can lead to regioisomeric products, with selectivity influenced by reaction conditions. thermofisher.com This method has been instrumental in the synthesis of numerous pharmaceuticals, including triptans used for treating migraines. wikipedia.orgmdpi.com

| Feature | Description |

| Reaction | Cyclization of an arylhydrazone in the presence of an acid catalyst. byjus.com |

| Starting Materials | (Substituted) phenylhydrazine and an aldehyde or ketone. wikipedia.org |

| Catalysts | Brønsted acids (e.g., HCl, H2SO4) or Lewis acids (e.g., BF3, ZnCl2). wikipedia.org |

| Key Intermediate | Phenylhydrazone, which rearranges to an enamine. byjus.comwikipedia.org |

| Modifications | Buchwald modification using palladium catalysis to form the arylhydrazone. wikipedia.org |

Madelung Indole Synthesis and Variants

The Madelung synthesis, first reported by Walter Madelung in 1912, involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures to produce indoles. wikipedia.org This method is particularly useful for synthesizing 2-alkylindoles, which are not easily accessible through other routes. wikipedia.org Typical conditions involve using sodium or potassium alkoxide bases in solvents like hexane (B92381) or tetrahydrofuran (B95107) at temperatures between 200–400 °C. wikipedia.org

The reaction begins with the deprotonation of both the amide nitrogen and the benzylic position on the ortho-substituent by a strong base. wikipedia.org The resulting carbanion then attacks the amide carbonyl carbon, leading to a cyclized intermediate that, after a hydrolysis step, yields the indole. wikipedia.org

A significant improvement to the classical Madelung synthesis is the Smith modification, which employs organolithium reagents to react with 2-alkyl-N-trimethylsilyl anilines and esters or carboxylic acids. wikipedia.org This variant proceeds under milder conditions and has a broader substrate scope. More recently, a tandem Madelung synthesis using a mixed-base system of LiN(SiMe3)2 and CsF has been developed, allowing for the efficient, one-pot synthesis of N-methyl-2-phenylindoles from methyl benzoates and N-methyl-o-toluidines with high yields. organic-chemistry.org This modern approach addresses the limitations of harsh conditions and poor functional group compatibility associated with the traditional method. organic-chemistry.org A modified one-pot, two-step procedure has also been reported for the synthesis of 1,2-disubstituted-3-tosyl and 3-cyanoindoles from N-(o-tolyl)benzamides, which is operationally simple and does not require transition metals. acs.org

| Variant | Description | Key Features |

| Classical Madelung | Intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.org | Synthesizes 2-alkylindoles; requires harsh conditions. wikipedia.org |

| Smith Modification | Uses organolithium reagents with 2-alkyl-N-trimethylsilyl anilines. wikipedia.org | Milder conditions and broader substrate scope. wikipedia.org |

| LiN(SiMe3)2/CsF System | Tandem, one-pot synthesis of N-methyl-2-phenylindoles. organic-chemistry.org | High efficiency and good functional group tolerance. organic-chemistry.org |

| Modified One-Pot Procedure | Synthesis of 3-tosyl and 3-cyanoindoles from N-(o-tolyl)benzamides. acs.org | Transition-metal-free and operationally simple. acs.org |

Reissert Indole Synthesis and Related Approaches

The Reissert indole synthesis is a method for producing indoles or their substituted analogues from o-nitrotoluene and diethyl oxalate. wikipedia.orgchemeurope.com The reaction is typically initiated by a condensation reaction between the two starting materials in the presence of a base like potassium ethoxide, which has been shown to be more effective than sodium ethoxide. wikipedia.orgchemeurope.com This initial step yields an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org

The subsequent step involves the reductive cyclization of this intermediate. wikipedia.org A common reducing agent for this transformation is zinc in acetic acid. wikipedia.orgchemeurope.com This reduction of the nitro group to an amine is followed by an intramolecular cyclization to form an indole-2-carboxylic acid. wikipedia.org If the unsubstituted indole is the desired product, the indole-2-carboxylic acid can be decarboxylated by heating. wikipedia.orgchemeurope.com Various reducing systems have been employed in the Reissert synthesis, including ferrous sulfate (B86663) and ammonia, iron powder in acetic acid/ethanol (B145695), iron filings in hydrochloric acid, and sodium dithionite. researchgate.net

A notable variation is the Butin modification, which involves an intramolecular version of the Reissert reaction where the ring-opening of a furan (B31954) provides the necessary carbonyl group for the cyclization to form the indole. wikipedia.org This modification results in a final product with a ketone side chain, allowing for further chemical transformations. wikipedia.org

| Step | Description | Reagents |

| 1. Condensation | Condensation of o-nitrotoluene with diethyl oxalate. wikipedia.org | Potassium ethoxide. wikipedia.org |

| 2. Reductive Cyclization | Reduction of the nitro group followed by intramolecular cyclization. wikipedia.org | Zinc in acetic acid. wikipedia.orgchemeurope.com |

| 3. (Optional) Decarboxylation | Heating to remove the carboxylic acid group at the 2-position. wikipedia.org | Heat. wikipedia.org |

Leimgruber–Batcho Indole Synthesis

The Leimgruber–Batcho indole synthesis is a highly efficient and popular two-step method for preparing indoles from o-nitrotoluenes. wikipedia.org It has become a favorable alternative to the Fischer indole synthesis due to the ready availability of starting materials and the high yields achieved under mild conditions. wikipedia.org

The first step involves the formation of an enamine by reacting the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and often pyrrolidine (B122466). wikipedia.org The use of pyrrolidine generates a more reactive reagent. wikipedia.org The resulting intermediate, a trans-β-dimethylamino-2-nitrostyrene, is typically a vibrant red color due to its extended conjugation. wikipedia.orgclockss.org

The second step is a reductive cyclization of the enamine to form the indole ring. wikipedia.org A variety of reducing agents can be used for this transformation, including Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, stannous chloride, sodium hydrosulfite, or iron in acetic acid. wikipedia.orgclockss.org The nitro group is reduced to an amine, which then cyclizes, followed by the elimination of pyrrolidine (or dimethylamine (B145610) if pyrrolidine is not used) to yield the indole. wikipedia.org This method allows for the synthesis of indoles that are unsubstituted at the 2 and 3 positions and can be adapted to introduce various substituents on the benzene (B151609) ring. clockss.org

| Step | Description | Reagents/Conditions |

| 1. Enamine Formation | Condensation of an o-nitrotoluene to form a β-dimethylamino-2-nitrostyrene. wikipedia.org | N,N-dimethylformamide dimethyl acetal (DMFDMA), often with pyrrolidine. wikipedia.org |

| 2. Reductive Cyclization | Reduction of the nitro group and subsequent cyclization to form the indole. wikipedia.org | Raney nickel/hydrazine, Pd/C/H₂, stannous chloride, or iron/acetic acid. wikipedia.orgclockss.org |

Modern Catalytic Approaches for Indole and Indole Carbonitrile Construction

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve efficient and selective synthesis of complex molecules like indoles. These catalytic methods often proceed under milder conditions and with greater functional group tolerance than classical approaches, providing powerful tools for constructing the indole nucleus and its derivatives. mdpi.com

Transition Metal-Catalyzed Synthesis (e.g., Palladium, Copper, Ruthenium, Rhodium, Iron, Iridium)

Transition metals, particularly palladium, have been extensively used in the synthesis of indoles. Palladium-catalyzed reactions, such as the Heck reaction and cross-coupling strategies, have been adapted for indole synthesis. nih.gov For instance, palladium catalysis can be used to form the indole ring through the cyclization of pre-functionalized arenes. nih.gov A notable application is the synthesis of indole-3-carboxylates on a solid support via an intramolecular palladium-catalyzed condensation of halophenylenaminoesters. Palladium catalysts have also been employed in the reductive cyclization of β-nitrostyrenes to form indoles, using phenyl formate (B1220265) as a carbon monoxide surrogate. mdpi.com

Copper catalysts are also valuable in indole synthesis. For example, a copper(II) sulfonato Salen complex has been shown to catalyze the efficient three-component reaction of an indole, an aldehyde, and malononitrile (B47326) in water to produce 3-indole derivatives. nih.gov Copper(II) bromide can also catalyze the direct C3-chalcogenation of indoles. mdpi.com

Ruthenium catalysts have emerged as powerful tools for C-H activation, enabling the direct functionalization of indole scaffolds. mdpi.com Ruthenium(III) has been used to catalyze the condensation of indoles with indole-3-carbaldehyde to form tris(indolyl)methanes. researchgate.net Ruthenium(II) complexes can achieve site-selective C-3 alkenylation of indole derivatives through a directing group strategy. nih.gov Furthermore, ruthenium-catalyzed carbonylative C-H functionalization of indoles with aryl iodides provides a route to 3-acylindoles. nih.gov

Rhodium catalysts have also been employed in innovative indole syntheses. Rhodium(III)-catalyzed C-H activation, using a hydrazine directing group, allows for the coupling of anilines with alkynes to form indoles. nih.gov More recently, a rhodium(III)-catalyzed synthesis of N-alkyl indoles at room temperature has been developed using an in situ generated N-nitroso group as a transient oxidizing directing group. rsc.org

Iron, being an abundant and non-toxic metal, is an attractive catalyst. Iron-catalyzed methods for indole synthesis have been developed, such as the C3-formylation of indoles using formaldehyde (B43269) and aqueous ammonia with air as the oxidant. organic-chemistry.orgepa.gov An iron-catalyzed Fukuyama-type indole synthesis has also been reported, which proceeds through a radical isonitrile-olefin coupling reaction. nih.gov

Iridium catalysts have also found application in indole synthesis, for example, in reactions that can selectively functionalize either the C2 or C7 position of the indole ring depending on the specific catalyst system used. researchgate.net

| Metal Catalyst | Synthetic Application in Indole Chemistry |

| Palladium | Cross-coupling reactions, Heck reaction, reductive cyclization of β-nitrostyrenes. nih.govmdpi.com |

| Copper | Three-component reactions for 3-indole derivatives, direct C3-chalcogenation. nih.govmdpi.com |

| Ruthenium | C-H activation for site-selective functionalization, synthesis of tris(indolyl)methanes and 3-acylindoles. mdpi.comresearchgate.netnih.govnih.gov |

| Rhodium | C-H activation with directing groups for coupling of anilines and alkynes. nih.govrsc.org |

| Iron | C3-formylation, Fukuyama-type radical cyclizations. organic-chemistry.orgepa.govnih.gov |

| Iridium | Site-selective C-H functionalization at C2 or C7. researchgate.net |

Photocatalytic and Electrochemical Methods

Modern synthetic chemistry has increasingly embraced photocatalysis and electrochemistry to forge new molecular bonds under mild conditions, often minimizing the need for harsh reagents. These techniques have been applied to the functionalization of the indole nucleus, offering innovative routes to compounds like this compound and its analogues.

Photocatalysis leverages light energy to drive chemical reactions. In the context of indole synthesis, photocatalysts can facilitate reactions such as acylation at the C3 position. For example, a cooperative approach using a nitrogen heterocyclic carbene (NHC) and a photocatalyst has been developed for the 3-acylation of indoles. rsc.org This method proceeds through a radical cross-coupling mechanism under mild conditions, demonstrating broad substrate scope and good functional group tolerance. rsc.org Another innovative strategy combines photocatalysis with enzymatic catalysis. A photo-enzymatic one-pot system has been engineered for the synthesis of 3,3-disubstituted indole-2-ketone derivatives from simple indoles. rsc.org This hybrid system involves the photocatalytic oxidation of indoles to isatins, which then undergo an enzyme-catalyzed aldol (B89426) reaction, showcasing a green and efficient pathway. rsc.org

Electrochemical methods provide another green alternative, using electrical current to promote reactions. The synthesis of 3-substituted indoles has been achieved through an electrochemical process involving the reaction of indole or N-methyl indole with aldehydes and malononitrile. dergipark.org.tr This environmentally friendly procedure is noted for its simplicity, efficiency, and mild reaction conditions. dergipark.org.tr

Biocatalytic Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity, often under environmentally benign aqueous conditions. The application of enzymes in synthesizing complex molecules like indole alkaloids is a rapidly advancing field.

A key example is the use of S-adenosyl methionine (SAM)-dependent methyl transferases for the stereoselective methylation at the C3 position of various indoles. nih.gov The methyl transferase PsmD, from Streptomyces griseofuscus, has been characterized for its ability to directly form the pyrroloindole moiety, a core structure in many bioactive compounds. nih.gov This biocatalytic C3-indole methylation has been optimized for preparative scale synthesis and includes a system for regenerating the expensive SAM cofactor, making the process more economically viable. nih.gov Furthermore, hybrid systems combining photo- and enzyme catalysis have been developed. For instance, wheat germ lipase (B570770) (WGL) has been used to catalyze aldol reactions in a one-pot system with photocatalytic oxidation of indoles, leading to 3,3-disubstituted indole-2-ketones with yields up to 85%. rsc.org

Green Chemistry Principles in the Synthesis of Indole Carbonitriles

The integration of green chemistry principles is paramount in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. The synthesis of indole carbonitriles has benefited significantly from these principles through various innovative techniques.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating. tandfonline.comnih.gov This technique has been successfully applied to classical indole syntheses like the Fischer, Madelung, and Bischler reactions. nih.govsciforum.net

Microwave irradiation under solvent-free conditions represents a particularly green approach. sciforum.netorganic-chemistry.org For instance, the Bischler indole synthesis has been performed by irradiating N-phenacylanilines in a solid-state reaction, yielding 2-arylindoles in 52-75% yield in just 45-60 seconds. organic-chemistry.org Similarly, the Madelung indole synthesis was achieved under solvent-free conditions using potassium tert-butoxide as a base, with microwave heating reaching high temperatures to facilitate the reaction. sciforum.net The synthesis of various indole derivatives, including those with carbonitrile functionalities, has been accomplished through microwave-assisted one-pot, multi-component reactions, highlighting the efficiency and environmental benefits of this technology. tandfonline.com

| Reaction Type | Reactants | Catalyst/Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | 3-(cyanoacetyl)indole, heteroaryl-aldehydes | Not specified | 300 W, 100°C, 8-90 min | 30-94% | researchgate.net |

| Bischler Indole Synthesis (One-pot) | Anilines, phenacyl bromides | None (aniline as base) | 540 W, 45-60 sec, solvent-free | 52-75% | organic-chemistry.org |

| Madelung Indole Synthesis | N-o-tolylbenzamide | Potassium tert-butoxide | MW, Tmax 160°C, solvent-free | 40% | sciforum.net |

| Three-component reaction | Indoles, salicyaldehydes, 2-aminopropene-1,1,3-tricarbonitrile | Trimethylamine | 100°C | High yields | tandfonline.com |

| Intramolecular Oxidative Coupling | Functionalized anilines, enamines | Palladium | MW irradiation, neat | Excellent yields | mdpi.com |

Utilization of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of alternative solvents heralded for their green properties, including low volatility, high thermal stability, and potential for recyclability. mdpi.comresearchgate.netyoutube.com They can act as both the reaction medium and the catalyst, facilitating a wide range of organic transformations. mdpi.com

ILs, which are salts with low melting points, have been synthesized with indole-based anions, such as indole-3-acetate, paired with cations derived from natural products like cinchona alkaloids. nih.gov These novel ILs demonstrate how components from nature can be incorporated into green solvent design. nih.gov

Deep eutectic solvents, formed by mixing a hydrogen bond acceptor (like choline (B1196258) chloride) with a hydrogen bond donor (like carboxylic acids or urea), are particularly attractive due to their biodegradability and low toxicity. mdpi.comnih.govscispace.com DESs have been successfully employed in the synthesis of various indole derivatives. For example, a choline chloride and zinc chloride-based DES has been used to promote the one-pot, three-component synthesis of 3-substituted indoles under solvent-free sonication. rsc.org The Fischer indolization, a cornerstone of indole synthesis, has also been facilitated by a DES composed of L-tartaric acid and dimethylurea. researchgate.net Neutron diffraction studies have provided insight into how indole is solvated within a DES, showing that the cholinium cation associates with the indole's π-system, which can influence reactivity and selectivity. nih.gov

| Solvent/Catalyst System | Reaction Type | Reactants | Conditions | Key Finding | Reference |

|---|---|---|---|---|---|

| [cholineCl][ZnCl₂]₃ DES | One-pot, three-component condensation | Indoles, aryl aldehydes, active methylene (B1212753) compounds | Solvent-free, sonication | Efficient synthesis of 3-substituted indoles. | rsc.org |

| L-tartaric acid/dimethylurea (TA:DMU) DES | Fischer Indolization | Aryl hydrazones | Not specified | Facilitates a key step in indeno[1,2-b]indole (B1252910) synthesis. | researchgate.net |

| Choline chloride:malonic acid (1:1) DES | Three-component reaction | Isatoic anhydride (B1165640), aldehydes, aromatic amines | Methanol, 65°C, 2-3 h | Catalyst for 2,3-dihydroquinazolin-4(1H)-ones synthesis with 80-95% yields; recyclable. | mdpi.com |

| [Hmim]HSO₄ (IL) | One-pot reaction | 3-cyanoacetyl indole, aromatic aldehydes, malononitrile | Aqueous media, reflux, 25-40 min | Green and reusable catalyst for 3-pyranyl indole derivatives with 85-94% yields. | rsc.org |

Aqueous and Solvent-Free Reaction Conditions

Moving away from volatile organic compounds (VOCs) by using water as a solvent or eliminating solvents altogether are core principles of green chemistry. These strategies have been effectively implemented in the synthesis of indole derivatives.

Aqueous conditions are highly desirable for their environmental and safety benefits. Water has been used as a green solvent for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives from indoles, salicylaldehyde, and malononitrile, catalyzed by L-cysteine-functionalized magnetic nanoparticles. rsc.org Similarly, the synthesis of 3-pyranyl indole derivatives has been achieved in an aqueous medium using the ionic liquid [Hmim]HSO4 as a reusable catalyst, yielding products in 85-94% yield. rsc.org

Solvent-free reactions minimize waste and can be more energy-efficient. rsc.org The synthesis of 3-substituted indoles has been demonstrated under solvent-free conditions at 80°C, catalyzed by tetrabutylammonium (B224687) fluoride (B91410) (TBAF). rsc.org A direct, solvent-free Mannich-type addition of indole to aliphatic aldehydes at 100°C has been reported for the synthesis of 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles. mdpi.com Microwave-assisted syntheses are often performed under solvent-free conditions, further enhancing their green credentials. sciforum.netorganic-chemistry.org

Application of Nanocatalysts and Green Catalysts

The development of efficient and recyclable catalysts is a cornerstone of sustainable chemistry. Nanocatalysts, in particular, have garnered significant attention due to their high surface-area-to-volume ratio, which often translates to superior catalytic activity and selectivity under milder conditions. jsynthchem.comresearchgate.net

Nanocatalysts such as magnetic nanoparticles (MNPs) offer the distinct advantage of easy separation from the reaction mixture using an external magnet, allowing for simple recovery and reuse. jsynthchem.comresearchgate.net L-cysteine-functionalized Fe3O4 nanoparticles have been used for the synthesis of indole-containing chromene derivatives in water. rsc.org Another example is the use of acid-functionalized multi-walled carbon nanotubes (MWCNTs) hybridized with lanthanum oxide as an efficient catalyst for preparing indole derivatives under mild, reflux conditions in ethanol. Ruthenium nanocatalysts have also been shown to effectively catalyze the regioselective C-H alkenylation of indoles. nih.gov

Other green catalysts include reusable solid acids and organocatalysts. Polyphosphoric acid (PPA) has been used as both a catalyst and a solvent in a new variant of the Fisher indole synthesis, allowing the reaction to be completed in 30 minutes with high yields. mdpi.com The development of these advanced catalytic systems is crucial for minimizing waste and creating more sustainable synthetic routes to valuable indole compounds. rsc.org

| Catalyst | Reaction Type | Conditions | Key Features | Reference |

|---|---|---|---|---|

| L-cysteine-functionalized Fe₃O₄ (LCMNP) | Three-component reaction | Water | Green solvent, catalyst reusability. | rsc.org |

| (MWCNTs)-COOH/La₂O₃ | Multi-component reaction | Ethanol, reflux | High catalytic activity, simple workup, good yields. | |

| Ruthenium Nanocatalyst (RuNC) | Regioselective C–H alkenylation | Not specified | Heterogeneous catalysis, recoverable and recyclable. | nih.gov |

| SbCl₃@Fe₃O₄/g-C₃N₄ | One-pot multi-component reaction | Mild conditions | Magnetic, high stability, reusable, good to excellent yields. | jsynthchem.com |

| Polyphosphoric acid (PPA) | Fisher Indole Synthesis | 100°C, 30 min | Acts as both catalyst and solvent, high yields. | mdpi.com |

| γ-Fe₂O₃@HAp@PBABMD@Cu | Three-component reaction | Ethanol, 25-27 min | Green heterogeneous nanocatalyst, high yields (82-95%). | researchgate.net |

Multicomponent Reactions (MCRs) for Indole Carbonitrile Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular architectures, including indole derivatives. dergipark.org.tr These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy, step economy, and operational simplicity. dergipark.org.tr

Several MCRs have been developed for the synthesis of functionalized indole-3-carbonitrile derivatives. One notable example involves the one-pot reaction of an indole, an aldehyde, and malononitrile. researchgate.net This reaction, often catalyzed by a base such as piperidine (B6355638) or an organocatalyst like L-proline, proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization to afford highly substituted pyridine (B92270) or pyran-fused indole systems containing a carbonitrile group. nih.govnih.gov For instance, the reaction of 3-cyanoacetyl indole, an aldehyde, and malononitrile under ultrasonic irradiation in the presence of piperidine leads to the formation of indol-3-yl substituted pyran derivatives. nih.gov

Another versatile MCR is the Ugi-tetrazole four-component reaction (UT-4CR), which has been employed to synthesize 2-tetrazolo substituted indoles. nih.gov This approach involves the reaction of an aniline, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide (B81097) (TMSN3) to generate an intermediate that can then undergo an acid-catalyzed ring closure to form the indole ring. nih.gov While not directly yielding this compound, this methodology provides a pathway to highly substituted indole cores that could be further modified.

The following table summarizes some MCRs used for the synthesis of indole carbonitrile derivatives:

| MCR Type | Reactants | Catalyst/Conditions | Product Type |

| Three-component | Indole, Aldehyde, Malononitrile | L-proline, ethanol, room temperature | 3-Substituted indole |

| Three-component | 3-Acetylindole, Aromatic aldehyde, Ethyl cyanoacetate, Ammonium (B1175870) acetate | Piperidine | 6-Indolylpyridine-3-carbonitrile |

| Four-component | Indole, Isocyanide, Aldehyde, TMSN3 | Room temperature | Ugi-azide adduct |

Functionalization Strategies of the Indole Nucleus

A common and versatile approach to the synthesis of this compound involves the stepwise functionalization of the indole core. This strategy allows for precise control over the substitution pattern.

N-Alkylation and its Role in 1-Ethyl Substitution

The introduction of an ethyl group at the N-1 position of the indole ring is a crucial step in the synthesis of the target molecule. N-alkylation of indoles is a well-established transformation, though it can sometimes be complicated by competing C-3 alkylation due to the nucleophilic nature of the C-3 position. organic-chemistry.orgrsc.org

Classical methods for N-alkylation typically involve the deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH), followed by reaction with an alkylating agent like ethyl iodide or diethyl sulfate. rsc.orggoogle.com The choice of solvent can influence the regioselectivity, with polar aprotic solvents like DMF or THF being commonly used. rsc.org

More modern and milder methods for N-alkylation have also been developed. These include transition metal-catalyzed reactions, such as the palladium-catalyzed N-arylation of indoles, and reductive cross-coupling reactions. organic-chemistry.org For instance, a manganese catalyst has been shown to provide access to either C3- or N-alkylated indoles from indolines and alcohols, with the regioselectivity being controlled by the choice of solvent. organic-chemistry.org Iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols also enables regioselective C-H and N-H bond functionalizations of indolines to furnish a range of N- and C3-alkylated indolines/indoles. organic-chemistry.org

The presence of the N-ethyl group can influence the reactivity of the indole ring in subsequent functionalization steps. It can sterically hinder the N-1 position and electronically modify the indole nucleus, potentially affecting the regioselectivity of further substitutions.

Introduction of the Carbonitrile Group at C-3

The introduction of a nitrile group at the C-3 position is a key transformation in the synthesis of indole-3-carbonitriles. Several methods are available for this purpose.

A direct and efficient method is the cyanation of the indole C-3 position. This can be achieved using various cyanating agents. For example, the reaction of indole with cyanogen (B1215507) bromide or tosyl cyanide in the presence of a Lewis acid can introduce the nitrile group at C-3.

Another common strategy involves the conversion of a C-3 functional group into a nitrile. For example, indole-3-carboxaldehyde can be converted to indole-3-carbonitrile through its oxime derivative. The oxime is typically prepared by reacting the aldehyde with hydroxylamine (B1172632), and subsequent dehydration using reagents like acetic anhydride or thionyl chloride affords the nitrile. orgsyn.org

The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is a classic method for the formylation of indoles at the C-3 position, providing the precursor indole-3-carboxaldehyde. ekb.egchemicalbook.com

Site-Selective Functionalization at C-2 and C-3

The selective functionalization of the C-2 and C-3 positions of the indole ring is a central theme in indole chemistry. nih.govrsc.org The inherent nucleophilicity of the C-3 position often leads to preferential substitution at this site. nih.govacs.org However, by employing directing groups or specific catalytic systems, functionalization at the C-2 position can be achieved.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the site-selective modification of indoles. rsc.org For example, palladium catalysts have been used for the dual C-H functionalization of both the C-2 and C-3 positions. acs.org By using a directing group attached to the indole nitrogen, the catalyst can be guided to a specific C-H bond, enabling selective arylation, alkenylation, or other transformations. nih.govnih.gov

For the synthesis of this compound, the primary focus is on functionalization at the C-3 position. However, the ability to selectively introduce substituents at the C-2 position is crucial for the synthesis of more complex analogues.

Synthetic Routes via Precursor Compounds (e.g., Indole-3-carboxaldehyde)

A highly effective and widely used strategy for the synthesis of this compound involves the use of readily available precursor compounds, most notably indole-3-carboxaldehyde. ekb.eg This approach allows for a modular and stepwise construction of the target molecule.

The synthesis typically begins with the N-alkylation of indole-3-carboxaldehyde. This can be achieved using standard alkylation conditions, such as reacting indole-3-carboxaldehyde with an ethylating agent like ethyl bromide or diethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. nih.gov This step yields 1-ethyl-1H-indole-3-carbaldehyde. rsc.org

The subsequent and final step is the conversion of the aldehyde functionality at C-3 into a carbonitrile group. A common and efficient method for this transformation is the dehydration of the corresponding oxime. orgsyn.org The 1-ethyl-1H-indole-3-carbaldehyde is first treated with hydroxylamine hydrochloride in a suitable solvent, often with a base like pyridine, to form 1-ethyl-1H-indole-3-carbaldehyde oxime. This oxime is then dehydrated using a variety of reagents, such as acetic anhydride, phosphorus pentoxide, or Burgess reagent, to afford the desired this compound.

An alternative one-step method for the direct conversion of aldehydes to nitriles can also be employed. orgsyn.org

This precursor-based approach offers several advantages, including the commercial availability of indole-3-carboxaldehyde and the high efficiency of the individual reaction steps.

Solid-Phase Synthesis Methodologies

Solid-phase organic synthesis (SPOS) has become an important tool for the generation of libraries of small molecules for drug discovery and other applications. aalto.fi The principles of SPOS have also been applied to the synthesis of indole derivatives, including those with a carbonitrile functionality. nih.govresearchgate.net

In a typical solid-phase synthesis of indole derivatives, an indole scaffold is attached to a solid support (resin) via a suitable linker. aalto.fi The immobilized indole can then be subjected to a series of chemical transformations, with excess reagents and byproducts being easily removed by filtration. Finally, the desired product is cleaved from the solid support.

Several methods for the solid-phase synthesis of indoles have been reported, including the Fischer indole synthesis, the Madelung synthesis, and palladium-catalyzed cyclizations. aalto.fi For the synthesis of indole-3-carbonitriles, a strategy could involve attaching an indole precursor to the resin, for example, through the nitrogen atom, and then carrying out the C-3 functionalization on the solid support.

For instance, an N-linked indole could be subjected to Vilsmeier-Haack formylation to introduce the aldehyde group at C-3, followed by conversion to the nitrile on-resin. aalto.fi Alternatively, a pre-functionalized indole-3-carbonitrile could be attached to the solid support for further diversification.

While specific examples for the solid-phase synthesis of this compound are not extensively documented, the existing methodologies for the solid-phase synthesis of substituted indoles provide a clear blueprint for how such a synthesis could be designed and executed. aalto.fi

Electrophilic Aromatic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. researchgate.netrsc.org The presence of the nitrogen atom and the fused ring system influences the regioselectivity of these reactions.

Regioselectivity of C-3 Protonation and Subsequent Reactions

The C-3 position of the indole ring is the most nucleophilic and, therefore, the preferred site for electrophilic attack. ic.ac.uk This is due to the ability of the nitrogen atom to stabilize the resulting carbocation intermediate, known as the Wheland intermediate, through resonance. ic.ac.ukmasterorganicchemistry.com Protonation at C-3 is a key step in many acid-catalyzed reactions of indoles. The resulting 3H-indolium ion is a reactive intermediate that can undergo various subsequent reactions.

The preference for C-3 substitution can be explained by comparing the stability of the intermediates formed upon attack at different positions. ic.ac.uk While electrophilic attack is possible at other positions, such as C-2, the intermediate formed is less stable due to the disruption of the aromaticity of the benzene ring. ic.ac.uk

Nucleophilic Reactions Involving the Carbonitrile Group

The carbonitrile (cyano) group at the C-3 position of this compound is a versatile functional group that can participate in a variety of nucleophilic reactions. The electron-withdrawing nature of the nitrile group can influence the reactivity of the indole ring and provide a handle for further functionalization.

Nucleophilic addition to the carbonitrile group is a common reaction pathway. For instance, Grignard reagents can add to the nitrile to form, after hydrolysis, ketones. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to a range of other indole derivatives.

Cycloaddition Reactions of the Indole Core

The C2–C3 π-bond of the indole core can participate in cycloaddition reactions, although this is less common than electrophilic substitution. These reactions offer a powerful tool for the construction of complex polycyclic indole derivatives. For example, Rh(III)-catalyzed [5+2] annulation reactions between indoles and enone-tethered cyclohexadienones have been used to synthesize highly strained polycyclic oxepine-fused indoles. nih.gov Similarly, diastereoselective formal [5+3] annulation reactions between indoles and 1,6-enynes have been developed for the synthesis of indole-fused oxepines. nih.gov

Michael Additions and Knoevenagel Condensations Involving Indole Carbonitriles

The electron-rich nature of the indole ring makes it a good nucleophile for Michael additions to α,β-unsaturated carbonyl compounds. researchgate.netwikipedia.org This reaction, which forms a new carbon-carbon bond at the C-3 position, is a widely used method for the alkylation of indoles. researchgate.netnih.gov Various catalysts, including Lewis acids and even green catalysts like orange juice, have been employed to promote this reaction. researchgate.netnih.gov

Knoevenagel condensation is another important carbon-carbon bond-forming reaction that can involve indole derivatives. wikipedia.org This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound. wikipedia.org For example, indole-3-carboxaldehyde can react with various active methylene compounds, such as malononitrile or nitromethane, in the presence of a base to yield α,β-unsaturated indole derivatives. researchgate.net These products can then be further modified, for instance, through N-acetylation.

Table 1: Examples of Michael Acceptors and Active Methylene Compounds in Reactions with Indoles

| Reaction Type | Reactant Class | Specific Examples |

|---|---|---|

| Michael Addition | α,β-Unsaturated Ketones | Chalcones, Cyclopentenones researchgate.net |

| Michael Addition | Nitroolefins | trans-β-Nitrostyrene derivatives nih.gov |

Intramolecular Cyclization Pathways in Complex Derivative Synthesis

Intramolecular cyclization reactions involving indole carbonitriles are a powerful strategy for the synthesis of complex, fused polycyclic indole derivatives. These reactions can be catalyzed by various transition metals, such as palladium and copper. nih.govrsc.org For example, palladium-catalyzed intramolecular C-H addition of indoles bearing cyanohydrin components at the C-3 position to the nitrile group can lead to the formation of functionalized carbazoles and other fused systems. nih.gov

Copper-catalyzed domino intramolecular cyclization reactions have also been developed. rsc.org These reactions can involve the formation of multiple bonds in a single step, providing an efficient route to complex indole alkaloids.

Metal-Catalyzed Coupling Reactions in the Context of Indole Carbonitriles

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and they have been widely applied to the functionalization of indoles. researchgate.netwiley.com Palladium-catalyzed reactions are particularly prevalent. researchgate.netmdpi.com

Various types of cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, have been successfully employed to introduce a wide range of substituents onto the indole core of indole-2-carbonitrile derivatives. mdpi.comnih.gov These reactions typically involve the coupling of a halogenated or otherwise activated indole with a suitable coupling partner, such as a terminal alkyne, a boronic acid, an organotin reagent, or an alkene. mdpi.comnih.gov For instance, the Sonogashira coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives with terminal alkynes provides a route to various disubstituted indole-2-carbonitriles. nih.gov

Table 2: Common Metal-Catalyzed Cross-Coupling Reactions of Indole Derivatives

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Reference |

|---|---|---|---|

| Sonogashira Coupling | Iodoindole, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | mdpi.com |

| Suzuki-Miyaura Coupling | Iodoindole, Boronic Acid | Pd catalyst | nih.gov |

| Stille Coupling | Iodoindole, Organotin Reagent | Pd catalyst | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 1-Ethyl-1H-indole-3-carbonitrile provides characteristic signals that confirm the presence and connectivity of the ethyl group and the indole (B1671886) ring protons. While specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency, typical values are observed. For a related compound, 1-ethyl-1H-indole-3-carbaldehyde, the ethyl group protons appear as a quartet around 4.24 ppm (CH₂) and a triplet around 1.56 ppm (CH₃), with a coupling constant of 7.3 Hz. rsc.org The aromatic protons of the indole nucleus resonate in the downfield region, typically between 7.0 and 8.5 ppm, reflecting their varied electronic environments.

Interactive Data Table: ¹H NMR Spectral Data for a Structurally Related Compound, 1-Ethyl-1H-indole-3-carbaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.01 | s | 1H, CHO | |

| 8.31 | d | 8.2 | 1H, Ar-H |

| 7.75 | s | 1H, Ar-H | |

| 7.38 | t | 7.5 | 1H, Ar-H |

| 7.34 | m | 1H, Ar-H | |

| 7.31 | d | 7.1 | 1H, Ar-H |

| 4.24 | q | 7.3 | 2H, N-CH₂ |

| 1.56 | t | 7.3 | 3H, CH₃ |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For 1-ethyl-1H-indole-3-carbaldehyde, the carbon of the ethyl group's methylene (B1212753) (CH₂) and methyl (CH₃) groups are observed at approximately 41.89 ppm and 15.05 ppm, respectively. rsc.org The nitrile carbon (C≡N) in indole-3-carbonitrile derivatives typically appears in the range of 115-120 ppm. The carbons of the indole ring resonate in the aromatic region, generally between 100 and 140 ppm. For instance, in 1-methyl-1H-indole-3-carbonitrile, the carbon signals are observed at δ 136.0, 135.5, 127.8, 123.8, 122.1, 119.8, 115.9, 110.3, 85.5, and 33.6. rsc.org

Interactive Data Table: ¹³C NMR Spectral Data for a Structurally Related Compound, 1-Ethyl-1H-indole-3-carbaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 184.47 | CHO |

| 137.55 | Ar-C |

| 137.02 | Ar-C |

| 125.50 | Ar-C |

| 122.89 | Ar-C |

| 122.13 | Ar-C |

| 118.14 | Ar-C |

| 109.98 | Ar-C |

| 41.89 | N-CH₂ |

| 15.05 | CH₃ |

Two-dimensional (2D) NMR techniques are instrumental in establishing the definitive structure and connectivity of complex molecules. weebly.comipb.ptomicsonline.org

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within the molecule, confirming the ethyl group's structure and the relationships between adjacent protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) experiments correlate proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting the ethyl group to the indole nitrogen and the nitrile group to the C3 position of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the spatial proximity of protons, which helps in confirming the conformation of the ethyl group relative to the indole ring.

These advanced techniques, when used in concert, provide a comprehensive and unambiguous structural elucidation of this compound. weebly.comipb.ptomicsonline.org

X-ray Crystallography for Definitive Structural Confirmation

X-ray crystallography provides the most definitive structural evidence for crystalline compounds by mapping the electron density to determine the precise arrangement of atoms in three-dimensional space. For indole derivatives, this technique confirms the planarity of the indole ring and the geometry of its substituents. For instance, in the crystal structure of 1,3-dimethyl-1H-indole-2-carbonitrile, the indole ring is nearly planar. nih.gov Similarly, for ethyl 1,3-dimethyl-1H-indole-2-carboxylate, the dihedral angle between the indole ring and the ester group is small, indicating a relatively planar conformation. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of an indole-3-carbonitrile derivative shows a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2230 cm⁻¹. For instance, 7-iodo-1H-indole-3-carbonitrile exhibits a strong C≡N stretch at 2229 cm⁻¹. mdpi.com The spectrum also displays absorptions corresponding to the C-H stretching of the aromatic indole ring and the aliphatic ethyl group, as well as C=C stretching vibrations of the aromatic system.

Interactive Data Table: Characteristic IR Absorption Frequencies for Related Indole Carbonitriles

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H stretch | 3233 | mdpi.com |

| C≡N stretch | 2229 | mdpi.com |

| Aromatic C-H stretch | ~3050-3150 | |

| Aliphatic C-H stretch | ~2850-2960 | |

| Aromatic C=C stretch | ~1450-1600 |

Mass Spectrometry (e.g., ESI-MS) for Molecular Weight Determination

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, offering high accuracy and sensitivity. For "this compound," with a molecular formula of C₁₁H₁₀N₂ and a calculated molecular weight of 170.22 g/mol , Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly suitable technique. matrixscientific.com

In a typical ESI-MS analysis, the molecule is ionized, most commonly through protonation, to form a pseudomolecular ion [M+H]⁺. For "this compound," this would result in an ion with a mass-to-charge ratio (m/z) of approximately 171.22. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the confirmation of the elemental composition. For instance, the calculated exact mass for the [M+H]⁺ ion of C₁₁H₁₁N₂ is 171.0922.

Further insights can be gleaned from the mass spectral data of other related indole derivatives, which are often characterized by the stability of the indole ring system.

Table 1: Predicted and Observed ESI-MS Data for this compound and a Related Compound

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Predicted/Observed [M+H]⁺ (m/z) | Citation |

| This compound | C₁₁H₁₀N₂ | 170.22 | ~171.22 (Predicted) | matrixscientific.com |

| 1-Ethyl-1H-indole-3-carbaldehyde | C₁₁H₁₁NO | 173.21 | 174.0 (Observed) | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving π-electron systems. The indole ring, being an aromatic heterocycle, exhibits characteristic absorption bands in the UV region. These absorptions are attributed to π → π* transitions, where an electron is promoted from a bonding (π) to an anti-bonding (π*) molecular orbital. wikipedia.orglibretexts.org

The UV-Vis spectrum of the parent indole molecule in ethanol (B145695) displays two main absorption bands, one around 219 nm and another, more structured band, between 260 and 290 nm. mdpi.com The introduction of substituents onto the indole ring can significantly influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

For "this compound," the presence of the ethyl group at the N1 position and the nitrile group at the C3 position is expected to modulate the electronic properties of the indole chromophore. The nitrile group (-C≡N), being an electron-withdrawing group, can engage in conjugation with the indole π-system, which typically leads to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted indole.

While a specific experimental UV-Vis spectrum for "this compound" is not widely published, data from related indole-3-carbonitrile and N-alkylated indole derivatives can be used for a comparative analysis. For instance, a study on 7-iodo-1H-indole-3-carbonitrile showed HPLC detection at 254 nm and 280 nm, indicating significant absorbance in these regions. mdpi.com Another related compound, indole-3-acetaldehyde, exhibits absorption maxima at 244, 260, and 300 nm. researchgate.net Furthermore, research on 4-substituted indoles has demonstrated that the electronic nature of the substituent plays a crucial role in tuning the electronic transition energies. nih.gov

The electronic transitions in such molecules are generally broad because they are superimposed on various vibrational energy levels. ufg.br The solvent in which the spectrum is recorded can also influence the position of the absorption bands. wikipedia.org

Table 2: Characteristic UV Absorption Maxima of Related Indole Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Type of Transition | Citation |

| Indole | Ethanol | 219, 260-290 | π → π | mdpi.com |

| Indole-3-acetic acid | Ethanol | 219, 280 | π → π | researchgate.net |

| Indole-3-acetaldehyde | Not specified | 244, 260, 300 | π → π | researchgate.net |

| 7-Iodo-1H-indole-3-carbonitrile | Not specified | 254, 280 (HPLC detection) | π → π | mdpi.com |

Based on this comparative data, it is anticipated that the UV-Vis spectrum of "this compound" in a non-polar solvent would exhibit strong absorptions characteristic of the indole chromophore, likely with maxima shifted due to the electronic influence of the ethyl and cyano substituents.

Theoretical and Computational Studies of 1 Ethyl 1h Indole 3 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It has become a staple in computational chemistry for its balance of accuracy and computational cost.

Molecular Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pennylane.ai For 1-Ethyl-1H-indole-3-carbonitrile, DFT calculations are used to determine its equilibrium geometry, including bond lengths, bond angles, and dihedral angles. The indole (B1671886) ring system is essentially planar, a characteristic feature of this heterocyclic scaffold. nih.govnih.govresearchgate.net The ethyl group attached to the indole nitrogen introduces conformational flexibility.

DFT methods, such as B3LYP combined with a basis set like 6-31G(d,p), are commonly employed for such optimizations. nih.gov The resulting optimized geometry is crucial for accurately predicting other molecular properties.

Electronic structure analysis provides information on the distribution of electrons within the molecule. The net atomic charges, calculated using methods like Mulliken population analysis, can reveal reactive sites. For indole derivatives, the electron-withdrawing nature of the nitrile group at the C3 position influences the electron density across the indole ring. This, in turn, affects the molecule's reactivity, particularly its susceptibility to nucleophilic or electrophilic attack. researchgate.net

| Parameter | Typical Value (Å or °) |

| C2-C3 Bond Length | ~1.38 Å |

| C3-C3A Bond Length | ~1.44 Å |

| N1-C2 Bond Length | ~1.37 Å |

| C3-CN Bond Length | ~1.43 Å |

| C-N (Nitrile) Bond Length | ~1.16 Å |

| N1-C2-C3 Bond Angle | ~108° |

| C2-N1-C7A Bond Angle | ~109° |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: Quantum mechanical calculations can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts with reasonable accuracy. rsc.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used with DFT, calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). While dedicated machine learning algorithms are also showing high accuracy in predicting ¹H chemical shifts, DFT remains a fundamental method. nih.govscite.ai For this compound, predictions would show characteristic signals for the aromatic protons on the indole ring, the methylene (B1212753) and methyl protons of the ethyl group, and the carbons of the indole and nitrile moieties.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). It calculates the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. nih.gov The predicted spectrum for an indole derivative like this compound would typically feature π-π* transitions characteristic of the aromatic indole system, with absorption maxima (λ_max) expected in the UV region. researchgate.netresearchgate.net The specific positions of these peaks are influenced by substituents on the indole ring.

Frontier Molecular Orbitals (HOMO-LUMO Gap) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

Table 2: Representative Frontier Orbital Energies for Substituted Indoles Note: This table illustrates the effect of substituents on HOMO-LUMO energies in indole systems, based on general principles found in the literature. researchgate.net Specific values for this compound would require a dedicated calculation.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Indole (Reference) | ~ -5.5 | ~ -0.2 | ~ 5.3 |

| 2-Cyano-indole | Lower | Lower | Smaller than Indole |

| N,2-Dicyano-indole | Lower | Lower | Smaller than 2-Cyano-indole |

| This compound (Predicted Trend) | Lower than Indole | Lower than Indole | Likely smaller than Indole |

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are particularly useful for exploring its potential as a biologically active agent.

Prediction of Binding Affinities and Interaction Modes with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. walisongo.ac.id This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of their interaction.

For indole-based compounds, numerous studies have used docking to explore their potential as inhibitors of various enzymes. For instance, indole derivatives have been docked into the active sites of targets like autotaxin (ATX) and tubulin. nih.govnih.gov A docking study of this compound would involve:

Obtaining the 3D structure of a target protein (e.g., from the Protein Data Bank).

Generating a low-energy 3D conformation of the ligand.

Using a docking program (e.g., AutoDock, GOLD) to systematically search for the best binding pose of the ligand within the protein's active site. walisongo.ac.id

The output includes a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a detailed view of the binding mode. nih.govcivilica.com This reveals key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues. nih.gov For example, a study on indole-3-carboxylic acid derivatives identified them as ATX inhibitors, with docking studies guiding the structural modifications to improve potency. nih.gov

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, the primary source of conformational flexibility is the rotation around the N1-C(ethyl) bond and the C-C bond within the ethyl group.

Energy minimization is a computational process used to find the conformation with the lowest potential energy, which corresponds to the most stable structure. walisongo.ac.iduns.ac.id This is achieved using force fields (in molecular mechanics) or quantum mechanical methods. A thorough conformational search involves systematically rotating the flexible bonds and performing energy minimization on each resulting structure to identify all low-energy conformers. Understanding the preferred conformation of the molecule is essential, as the bioactive conformation (the shape it adopts when binding to a target) is often a low-energy one. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and chemical research, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net For indole derivatives, which are recognized as "privileged structures" in medicinal chemistry, QSAR models are instrumental in predicting their therapeutic potential and guiding the synthesis of new, more potent analogues. mdpi.comresearchgate.net

Cheminformatics tools are essential in this process, enabling the calculation of a wide array of molecular descriptors that quantify various aspects of a molecule's structure. u-strasbg.frdrugdesign.org These descriptors can be broadly categorized into:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and polarizability.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the compound, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a key parameter.

Topological Descriptors: These are numerical representations of the molecular structure, capturing information about branching and connectivity.

Although specific QSAR studies on this compound are not widely available in the current literature, general principles derived from studies on other 3-substituted indoles can be applied. For instance, research on indole derivatives as anti-inflammatory agents has shown that lipophilicity (LogP) and the presence of specific functional groups significantly influence activity. researchgate.net

A hypothetical QSAR study on a series of 1-substituted indole-3-carbonitriles might involve the development of a regression model like the one shown below:

pIC50 = β0 + β1(LogP) + β2(Dipole Moment) + β3(Molecular Surface Area) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the β coefficients represent the contribution of each descriptor to the activity.

Table 1: Commonly Used Molecular Descriptors in QSAR Studies of Indole Derivatives

| Descriptor Category | Specific Descriptor | Typical Influence on Activity |

| Hydrophobic | LogP | Often, an optimal range exists for cell permeability. |

| Electronic | Dipole Moment | Can influence binding to polar sites on a receptor. |

| Steric | Molecular Weight | Can affect diffusion and fit within a binding pocket. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

This table is illustrative and the specific influence of each descriptor is dependent on the biological target.

Cheminformatics databases and software also play a crucial role in virtual screening and the design of compound libraries. u-strasbg.fr By analyzing large datasets of chemical structures and their associated biological data, researchers can identify promising candidates for further investigation. mdpi.com

Analysis of Hyperconjugative Interactions (e.g., NBO analysis)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density within a molecule, providing insights into bonding, stability, and intramolecular interactions. It examines the interactions between filled (donor) and empty (acceptor) orbitals. A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the donation of electron density from a filled bonding orbital (σ) or a lone pair (n) to an adjacent empty anti-bonding orbital (σ* or π*).

Table 2: Representative Hyperconjugative Interactions and Their Second-Order Perturbation Energies (E(2)) from NBO Analysis of a Related Indole Derivative

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Description |

| n(1) N1 | π(C2-C3) | ~50-60 | Strong delocalization of the nitrogen lone pair into the pyrrole (B145914) ring. |

| n(1) N1 | π(C8-C9) | ~10-15 | Delocalization of the nitrogen lone pair into the benzene (B151609) ring. |

| σ(C4-C5) | π(C2-C3) | ~2-5 | Delocalization from the benzene ring into the pyrrole ring. |

| σ(C-H) of ethyl | π(N1-C2) | ~1-3 | Weak hyperconjugation from the ethyl group to the indole ring. |

Data presented is illustrative and based on general findings for indole systems. Actual values for this compound would require specific calculations.

These hyperconjugative interactions have a direct impact on the geometry and reactivity of the molecule. The delocalization of the nitrogen lone pair, for instance, contributes to the planarity of the indole ring and influences its nucleophilic character.

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, the MEP surface would highlight several key features. The nitrogen atom of the nitrile group (-C≡N) is expected to be a region of high negative potential (red), indicating its susceptibility to interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the benzene ring and the ethyl group would exhibit positive potential (blue).

The π-system of the indole ring generally shows a negative potential above and below the plane of the ring, making it susceptible to electrophilic aromatic substitution. researchgate.net However, the presence of the electron-withdrawing nitrile group at the C3 position would modulate this, reducing the electron density in the pyrrole ring compared to unsubstituted indole.

Table 3: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

| Molecular Region | Predicted MEP | Implication for Reactivity |

| Nitrogen of Nitrile Group | Strong Negative (Red) | Site for electrophilic attack and hydrogen bonding. |

| π-cloud of Indole Ring | Negative (Red/Yellow) | Susceptible to electrophilic attack, though modulated by the nitrile group. |

| Hydrogen atoms of Benzene Ring | Positive (Blue) | Potential sites for interaction with nucleophiles. |

| Hydrogen atoms of Ethyl Group | Positive (Blue) | Generally less reactive than aromatic protons. |

This table is based on general principles of MEP analysis applied to the structure of this compound.

The MEP surface provides a holistic view of the molecule's charge distribution, complementing the more localized information obtained from NBO analysis. It is a powerful tool for understanding intermolecular interactions and predicting the initial stages of chemical reactions.

Biological Activity and Mechanisms of Action of 1 Ethyl 1h Indole 3 Carbonitrile Derivatives

Anticancer Potential and Molecular Targets

The indole (B1671886) nucleus is a prevalent feature in many biologically active compounds, both natural and synthetic, and is recognized as a "privileged" structure in drug discovery. mdpi.comacs.org Derivatives of 1-Ethyl-1H-indole-3-carbonitrile have shown considerable promise as anticancer agents, operating through various mechanisms to inhibit tumor growth and proliferation.

Inhibition of Kinases (e.g., DYRK1A)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov Certain indole-3-carbonitrile derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression.

One such kinase is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in the development of several diseases. nih.govmdpi.comtandfonline.com Through fragment-based drug design, researchers have developed a series of indole-3-carbonitriles that act as powerful inhibitors of DYRK1A. nih.govmdpi.com By modifying a 7-chloro-1H-indole-3-carbonitrile template, scientists have synthesized novel inhibitors with activity in the double-digit nanomolar range in vitro and submicromolar activity in cell culture assays. nih.govmdpi.comtandfonline.com Molecular docking studies suggest that these inhibitors bind within the ATP-binding pocket of the DYRK1A enzyme. mdpi.com

Derivatives have also shown inhibitory activity against other kinases. For instance, some urea-containing indole derivatives demonstrated strong inhibition against SRC kinase, with one compound exhibiting an IC₅₀ value of 0.002 µM. grantome.com Another compound, C11, was developed as a highly potent inhibitor of Tropomyosin receptor kinase (TRK), which is a key target in cancers with NTRK gene fusions. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Indole Derivatives

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them a well-established target for anticancer drugs. acs.orgnih.gov A significant number of indole-based compounds have been developed as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) site on tubulin. acs.orgnih.govactanaturae.ru

For example, a series of coumarin-indole derivatives were designed as tubulin polymerization inhibitors. One compound, MY-413, was particularly effective, inhibiting tubulin polymerization with an IC₅₀ value of 2.46 µM. mdpi.com Similarly, a quinoline-indole derivative was shown to significantly inhibit tubulin polymerization in vitro with an IC₅₀ of 2.09 µmol/L. actanaturae.ru Other research has produced furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives that act as microtubule-destabilizing agents by binding to the colchicine site. nih.gov

Effects on Cancer Cell Lines

The anticancer potential of this compound derivatives has been validated through their cytotoxic effects on a wide array of human cancer cell lines.

Gastric Cancer: Compound MY-413, a coumarin-indole derivative, displayed exceptionally potent inhibitory activity against the MGC-803 gastric cancer cell line with an IC₅₀ value of 0.011 µM. mdpi.com

Lung Cancer: An indolyl quinoline (B57606) derivative, EMMQ, demonstrated growth inhibition in non-small cell lung cancer (NSCLC) cell lines A549 and H460, with IC₅₀ values of 8 µM in both. researchgate.net Novel indole derivatives have also been tested against the A549 lung cancer cell line, with some compounds causing significant cell death. grantome.com

Breast Cancer: Indole derivatives have shown efficacy against breast cancer cells, including the MCF-7 line. acs.orggrantome.com

Prostate Cancer: A synthesized indole derivative (compound 16) showed strong cytotoxicity against PC3 prostate cancer cells. grantome.com

Broad-Spectrum Activity: Several indole derivatives have exhibited potent activities against a panel of five different cancer cell lines, with IC₅₀ values ranging from 2 to 11 μmol/L. actanaturae.ru The National Cancer Institute (NCI) has screened indole derivatives against its 60-human cancer cell line panel, with some compounds showing potent growth inhibition. nih.govresearchgate.net

Table 2: Cytotoxic Activity of Indole Derivatives on Various Cancer Cell Lines

Modulation of Cellular Pathways

Beyond direct target inhibition, these indole derivatives modulate key cellular pathways to exert their anticancer effects. A common mechanism is the induction of apoptosis (programmed cell death) and cell cycle arrest.

For instance, compound MY-413 was found to induce apoptosis and arrest the cell cycle in the G2/M phase in gastric cancer cells, a consequence of its inhibitory effects on both tubulin polymerization and the MAPK signaling pathway. mdpi.com Similarly, the TRK inhibitor C11 induced cancer cell death by arresting the cell cycle and triggering apoptosis. nih.gov In prostate cancer cells, another indole derivative significantly increased the levels of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2, strongly indicating the induction of apoptosis. grantome.com

Antimicrobial Activities (Antibacterial, Antifungal)

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. nih.govnih.gov Indole and its derivatives have long been recognized for their broad-spectrum antimicrobial properties. nih.gov

Various synthetic strategies have yielded 3-substituted indole derivatives with significant antibacterial and antifungal activity. nih.gov Studies have demonstrated that these compounds are effective against a range of clinically important pathogens, including Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Bacillus sp., and Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. nih.govnih.gov

One study reported that indole-thiadiazole and indole-triazole derivatives were particularly effective against S. aureus and MRSA. nih.gov Another investigation into (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives found them to have good to excellent antibacterial and antifungal activity, with some compounds showing MIC values as low as 0.004 mg/mL. Molecular docking studies from this research suggested that the antibacterial activity may stem from the inhibition of the enzyme MurB, while antifungal activity could be linked to the inhibition of 14a-lanosterol demethylase. Good antifungal activity has also been reported against Candida albicans. nih.gov

Antiviral Properties (e.g., HIV-1 Fusion Inhibition)